
4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, a polymer, a dye, etc .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques such as X-ray crystallography or spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can give important information about how the compound behaves under different conditions .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of related thiazole compounds have been explored to understand their molecular structure, spectroscopic data, and potential biological effects. Studies have shown that certain thiazole derivatives offer insights into intramolecular charge transfers, molecular electrostatic potential, and biological effects based on molecular docking predictions (A. Viji et al., 2020).
Excited-State Intramolecular Proton Transfer Processes
Research on fluorophores deriving from thiazoles, including those related to 4-(chloromethyl)thiazole derivatives, has shed light on their photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes. This work contributes to understanding the intramolecular H-bonds and ESIPT potential barriers, which are crucial for developing optical materials and sensors (Xiuning Liang et al., 2021).
Spectroscopic Evidence for Spirooxirane Intermediate
Spectroscopic evidence supports the existence of spirooxirane intermediates in the synthesis of thiazole derivatives. This research provides valuable insights into the mechanisms underlying the synthesis of 4-(hydroxymethyl)thiazoles, revealing the conditions for the formation and stabilization of intermediates (Ross A. Johnson et al., 1992).
Antimicrobial Agents from Thiazole Derivatives
The synthesis of formazans from Mannich base of thiazole derivatives has been investigated for their antimicrobial properties. This research highlights the potential of thiazole-based compounds as antimicrobial agents, providing a pathway for the development of new therapeutics (P. Sah et al., 2014).
Corrosion Inhibition of Iron
Thiazole and thiadiazole derivatives, including those structurally related to 4-(chloromethyl)thiazole, have been evaluated for their corrosion inhibition performances on iron surfaces. These studies combine quantum chemical parameters and molecular dynamics simulations to predict and understand the inhibition mechanisms, providing insights into the development of effective corrosion inhibitors (S. Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNMFRKMJBTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






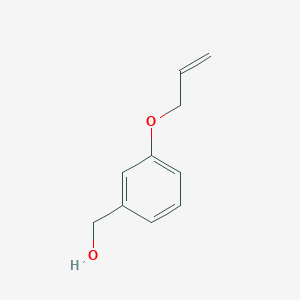
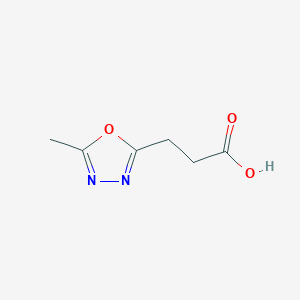

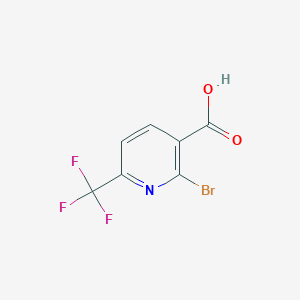
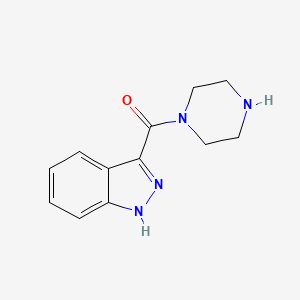

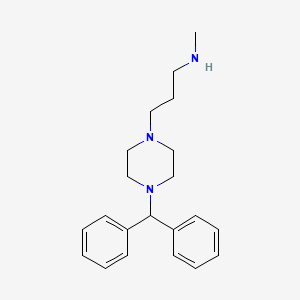
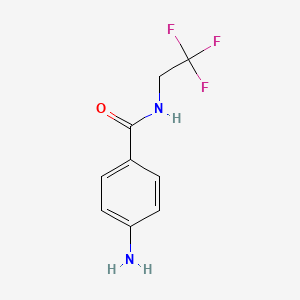
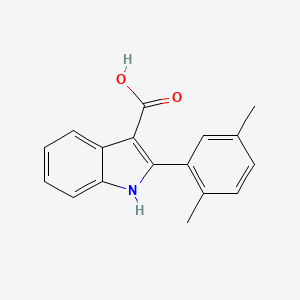

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)